N-[1-(4-ethylphenyl)propyl]cyclopropanamine
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C14H21N/c1-3-11-5-7-12(8-6-11)14(4-2)15-13-9-10-13/h5-8,13-15H,3-4,9-10H2,1-2H3 |
InChI Key |
MTZAJWXTBHRUOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)propyl]cyclopropanamine typically involves the reaction of 4-ethylphenylpropylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions and may require the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)propyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
N-[1-(4-ethylphenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Pharmacological and Functional Insights
While direct data on the target compound are scarce, structurally related compounds in narcotics legislation (e.g., Diampromide, Tilidine) suggest that amines with aromatic and cyclic substituents may exhibit central nervous system (CNS) activity .
Biological Activity
N-[1-(4-ethylphenyl)propyl]cyclopropanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H21N
- Molecular Weight : 203.32 g/mol
- CAS Number : 1016697-41-8
The compound features a cyclopropanamine core substituted with a propyl group and a para-ethylphenyl moiety, which may influence its binding affinity and biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures can exhibit various biological activities, including:
- Neurotransmitter Modulation : Compounds with cyclopropanamine structures have been studied for their interactions with neurotransmitter receptors, particularly in the context of neurological disorders.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity and Anticancer Properties : Preliminary studies indicate that certain analogs may possess cytotoxic effects on cancer cell lines, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of an ethyl group on the phenyl ring appears to enhance receptor binding affinity compared to other alkyl substituents.
- Cyclopropane Ring Influence : The cyclopropane structure may confer unique conformational properties that affect interaction with biological targets.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of this compound in rodent models. The findings included:
- Dopaminergic Activity : The compound showed significant dopaminergic activity, suggesting potential use in treating disorders like Parkinson's disease.
- Behavioral Assessments : In behavioral tests, treated rodents exhibited improved motor coordination compared to controls.
Case Study 2: Antimicrobial Screening
In vitro antimicrobial assays demonstrated that this compound exhibited activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results indicate a moderate antimicrobial profile, suggesting further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
